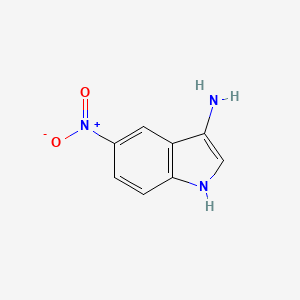

5-nitro-1H-indole-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXIEQJIEFTAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Nitro Substituted Indole Scaffolds in Synthetic Chemistry

Nitro-substituted indole (B1671886) scaffolds are of paramount importance in modern synthetic chemistry. The nitro group, a powerful electron-withdrawing moiety, significantly influences the chemical reactivity of the indole ring, opening up a plethora of synthetic possibilities. ontosight.ai This substitution can activate the indole nucleus for various chemical transformations, making it a versatile building block for more complex molecules. rsc.org

The synthesis of these scaffolds often involves nitration of the indole ring, a process that has been refined over the years to achieve better yields and regioselectivity. rsc.org Classical methods like the Fischer indole synthesis, when applied to nitro-substituted precursors, provide a direct route to these valuable intermediates. rsc.org More contemporary approaches, including one-pot and tandem strategies, are further streamlining their synthesis. rsc.org The presence of the nitro group also allows for its reduction to an amino group, providing a handle for further functionalization and the creation of diverse molecular libraries. ontosight.ai This versatility has made nitro-substituted indoles a focal point in the design of novel compounds with potential applications in materials science and medicinal chemistry.

The Enduring Significance of the Indole Ring System in Nature and Medicine

The indole (B1671886) ring system is a privileged scaffold in the world of biologically relevant molecules. nih.govresearchgate.net This bicyclic aromatic heterocycle, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous natural products and pharmaceuticals. researchgate.neteverant.org Its prevalence underscores its evolutionary selection as a key structural motif for interacting with biological systems. researchgate.net

The indole nucleus is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of bioactive compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. everant.org Beyond its role in primary metabolism, the indole scaffold is a common feature in a vast number of alkaloids with potent pharmacological activities. everant.org The unique electronic properties and the ability of the indole NH group to act as a hydrogen bond donor contribute to its remarkable ability to bind to a variety of biological targets, including enzymes and receptors. researchgate.net This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications. nih.govnih.gov

Table 1: Examples of Indole-Containing Drugs and their Applications

| Drug | Application |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Zafirlukast | Anti-asthmatic |

| Arbidol | Antiviral |

| Vincristine | Anticancer |

Emerging Research Directions for Functionalized Indoles: a Focus on 5 Nitro 1h Indole 3 Amine

Direct Synthesis Approaches for the this compound Core

The direct construction of the this compound framework presents an efficient route to this target molecule. Methodologies in this category focus on forming the indole ring with the required nitro and amino functionalities already incorporated or positioned for easy installation.

Novel Indole Ring Annulation Reactions Incorporating Nitro and Amino Functionalities

Indole ring annulation reactions offer a powerful strategy for the de novo synthesis of indole derivatives. While specific examples directly yielding this compound are not extensively documented, related annulation strategies provide a conceptual framework. For instance, multicomponent reactions that build the indole skeleton from acyclic precursors can be designed to incorporate the necessary nitro and amino groups. nih.gov One such approach involves the reaction of appropriately substituted anilines and carbonyl compounds. A hypothetical route could involve the condensation of a 2-amino-4-nitrophenyl derivative with a suitable three-carbon synthon bearing a masked amino group at the eventual C-3 position.

Furthermore, [3+2] annulation reactions between N-hydroxy allenylamines and nitrosoarenes have been shown to produce highly functionalized indole products in a one-pot synthesis. acs.org Adapting this methodology using a nitro-substituted nitrosobenzene (B162901) could potentially lead to the formation of the 5-nitroindole (B16589) core. The challenge remains in introducing the C-3 amino group concurrently or in a subsequent step. Another innovative approach involves the metal-free transannulation reaction of 2-nitroolefins with 2-substituted indoles in polyphosphoric acid, which proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism to form 3-substituted 2-quinolones. rsc.org While this leads to a different heterocyclic system, the underlying principle of ring transformation could inspire new strategies for indole synthesis.

Catalytic Routes for Regioselective Amination at the C-3 Position of 5-nitro-1H-indole Precursors

The direct C-H amination of an indole ring represents a highly atom-economical approach. While the direct C-3 amination of 5-nitro-1H-indole to produce this compound is a challenging transformation due to the electronic properties of the substrate, advancements in catalysis offer potential solutions. Palladium-catalyzed amination of indole halides is a well-established method for introducing an amino group at various positions of the indole ring. nih.govresearchgate.net A plausible, albeit indirect, route would involve the halogenation of 5-nitro-1H-indole at the C-3 position, followed by a Buchwald-Hartwig-type amination.

More direct approaches are also being explored. For example, electrochemical methods have been developed for the N-nitrosation and N-nitration of secondary amines, suggesting the potential for novel nitrogen-introducing reactions. rsc.org While not a direct C-3 amination, these innovative techniques highlight the expanding toolkit available to synthetic chemists for forging carbon-nitrogen bonds.

Synthesis via Chemical Transformations of Related Indole Derivatives

A more common and often more practical approach to this compound involves the modification of readily available indole precursors. This typically involves introducing the nitro and amino groups in separate, sequential steps.

Nitration Strategies for Indole-3-amines and Their Derivatives

The direct nitration of indole-3-amine is complicated by the high reactivity of the indole nucleus and the amino group towards strong acidic nitrating agents, which can lead to polymerization and degradation. bhu.ac.in Therefore, nitration is often performed on protected indole-3-amine derivatives or by using milder, non-acidic nitrating agents. bhu.ac.in

One strategy involves the protection of the indole nitrogen, for example, as an N-acetyl or N-Boc derivative. This deactivates the ring slightly and can direct the nitration to the desired position. However, nitration of N-protected indoles often favors the 3-position. researchgate.net To achieve 5-nitration, one would typically start with a pre-functionalized benzene (B151609) ring before indole formation.

A more common approach is the nitration of an indole derivative with an electron-withdrawing group at the C-3 position, which directs the incoming nitro group to the 5- and 6-positions of the benzene ring. umn.edu The C-3 substituent can then be converted to an amino group in subsequent steps.

| Starting Material | Reagents and Conditions | Product(s) | Notes |

| 3-Acetylindole | Concentrated HNO₃ | 3-Acetyl-6-nitroindole (major), 3-Acetyl-4-nitroindole (minor) | Nitration occurs on the benzene ring. umn.edu |

| Indole-3-carbonitrile | Concentrated HNO₃ | 6-Nitroindole-3-carbonitrile (major), 4-Nitroindole-3-carbonitrile (minor) | Similar regioselectivity to 3-acetylindole. umn.edu |

| 1,3-Diacetylindole | Concentrated H₂SO₄, HNO₃ | 3-Acetyl-5-nitroindole | The N-acetyl group influences the regioselectivity. umn.edu |

| Indole | Benzoyl nitrate (B79036) or Ethyl nitrate | 3-Nitroindole | Non-acidic conditions are used to avoid polymerization. bhu.ac.in |

Amination or Substitution Reactions on Nitro-Substituted Indoles at the C-3 Position

Introducing an amino group at the C-3 position of a 5-nitroindole scaffold is a key transformation. One of the most prevalent methods is the reduction of a C-3 nitro group. The synthesis of 3,5-dinitroindole can be achieved from 5-nitroindole or 3-nitroindole, and subsequent selective reduction of the 3-nitro group would be required, which can be challenging. umn.edu

A more controlled approach is the introduction of an azide (B81097) group at C-3, followed by reduction. nih.gov This can be achieved through nucleophilic substitution of a suitable leaving group at the C-3 position of a 5-nitroindole derivative.

Another strategy involves the direct amination of 1-substituted 3,5-dinitrobenzenes using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), which proceeds via vicarious nucleophilic substitution of hydrogen. nih.gov While this has been demonstrated on benzene rings, the application to a 5-nitroindole system could provide a direct route to amination ortho to the nitro group.

Utilization of 5-Nitro-1H-indole-3-carbaldehyde as a Synthetic Intermediate

5-Nitro-1H-indole-3-carbaldehyde is a versatile and commercially available intermediate for the synthesis of this compound. chemimpex.comnih.govchemshuttle.com The aldehyde functionality provides a convenient handle for introducing the C-3 amino group through reductive amination. masterorganicchemistry.com

This two-step process typically involves the formation of an imine or enamine by reacting the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, followed by in-situ reduction.

A common procedure involves a one-pot reaction of 5-nitro-1H-indole-3-carbaldehyde with an amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). d-nb.info This method has been successfully used to generate a variety of N-substituted 5-nitro-1H-indole-3-amines. For the synthesis of the primary amine, a protected amine source or a subsequent deprotection step would be necessary.

The Vilsmeier-Haack reaction on 5-nitro-1H-indole is the standard method for preparing the key 5-nitro-1H-indole-3-carbaldehyde intermediate. d-nb.info

| Precursor | Reaction | Intermediate/Product | Notes |

| 5-Nitro-1H-indole | Vilsmeier-Haack reaction (e.g., POCl₃, DMF) | 5-Nitro-1H-indole-3-carbaldehyde | A key step to introduce the C-3 formyl group. d-nb.info |

| 5-Nitro-1H-indole-3-carbaldehyde | Reductive amination (e.g., amine, NaBH₄) | N-substituted 5-nitro-1H-indole-3-amines | A versatile method for creating a library of derivatives. d-nb.info |

| 5-Nitro-1H-indole-3-carboxamide | Dehydration (e.g., trifluoroacetic anhydride, triethylamine) | 5-Nitro-1H-indole-3-carbonitrile | The nitrile can be subsequently reduced to an amine. prepchem.com |

Reduction of Nitro-Substituted Indole Precursors to Yield Amino-Substituted Indoles

The synthesis of amino-substituted indoles, such as this compound, predominantly relies on the reduction of a corresponding nitro-substituted precursor. A common and effective method is the catalytic hydrogenation of a nitro-indole compound. For instance, the reduction of a suitable 3-substituted-5-nitroindole can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.govd-nb.info This method is widely employed due to its high efficiency in selectively reducing the nitro group to an amine without affecting the indole ring.

A generalized procedure for such a reduction involves dissolving the nitro-indole derivative in a suitable solvent, like ethanol (B145695), and adding it to a suspension of 10% Pd/C that has been saturated with hydrogen gas. The reaction mixture is then stirred at room temperature for a period, typically around 3 hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). nih.gov Following the reaction, the catalyst is removed by filtration, and the resulting amino-indole can be isolated by evaporating the solvent. nih.gov

Alternative reducing agents to catalytic hydrogenation have also been explored. These include metal-based systems such as zinc in the presence of hydrochloric acid (Zn/HCl) or tin(II) chloride (SnCl₂). These methods can be particularly useful when certain functional groups on the indole ring are sensitive to catalytic hydrogenation. Another approach involves an indium-mediated reduction, which offers a mild condition for the in-situ generation of unstable aminoindoles that can then be trapped. epa.gov

Furthermore, the introduction of the amino group at the C3 position can be achieved through the reduction of a 3-azido-5-nitro-1H-indole precursor. The azide group can be introduced via a nucleophilic substitution reaction, for example, by reacting a suitable precursor with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF). d-nb.info The subsequent reduction of the azide to an amine, along with the reduction of the nitro group, would yield the desired diaminoindole.

It is important to note that substituted 5-aminoindole (B14826) derivatives can be susceptible to air oxidation, which necessitates careful handling and potentially the use of protective groups during synthesis. nih.govd-nb.info

Optimization of Synthetic Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Exploration of Catalytic Systems for Efficient Synthesis

The choice of catalyst is paramount in the reduction of nitro-indoles. Palladium on carbon (Pd/C) is a widely recognized and efficient catalyst for this transformation, often used at a 10% loading. nih.govd-nb.infosci-hub.st Its effectiveness lies in its ability to facilitate the hydrogenation of the nitro group with high selectivity.

Beyond palladium, other catalytic systems have been investigated. Iron-based catalysts, for example, have been employed for the reduction of nitroarenes to anilines using formic acid as a reducing agent under mild, base-free conditions. organic-chemistry.org This presents a potentially more economical and environmentally friendly alternative to precious metal catalysts.

For large-scale industrial applications, the choice of catalyst becomes even more critical. Studies have shown that while Pd/C and palladium on alumina (B75360) (Pd/Al₂O₃) are effective for the reduction of various nitro compounds, no single solvent or additive is universally optimal, highlighting the need for substrate-specific optimization. sci-hub.st In some industrial processes, nickel catalysts under hydrogenating conditions have been found to be the most efficient methodology on a multikilogram scale, especially when dealing with byproducts like hydroxylamines. sci-hub.st

The development of novel catalytic systems is an ongoing area of research. For instance, a catalyst based on palladium on glass wool (Pd@GW) has demonstrated exceptional performance and durability for the reduction of nitrobenzene (B124822) to aniline (B41778) in a flow system under ambient conditions, suggesting potential for continuous manufacturing processes. nih.gov

Investigation of Solvent Effects and Temperature Control in Reaction Systems

The selection of an appropriate solvent is crucial for ensuring good solubility of the reactants and for influencing the reaction rate and selectivity. For the Pd/C catalyzed hydrogenation of nitro-indoles, ethanol is a commonly used solvent. nih.gov However, the compatibility of the solvent with all reactants and its influence on the catalyst's activity must be carefully considered. sci-hub.st

Temperature control is another critical parameter. While many nitro-reduction reactions are carried out at room temperature, nih.gov some synthetic steps may require heating to proceed at a reasonable rate. For example, in a deformylation reaction of indole-3-carboxaldehydes, which could be a preceding step in a synthetic route, the reaction mixture might be stirred at room temperature or refluxed depending on the specific substrate. chemicalbook.com In the synthesis of N-ethyl-3-amino indole from N-ethyl-3-nitro indole, the reduction using sodium dithionite (B78146) was carried out at 50°C. ijrar.org Precise temperature control is essential to minimize side reactions and prevent the degradation of sensitive functional groups.

Development of Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, this involves exploring less hazardous reagents, milder reaction conditions, and more sustainable catalytic systems.

One approach is the development of metal-free reduction methods. For example, the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups to amines, with a wide functional group tolerance. organic-chemistry.org Another metal-free approach utilizes tetrahydroxydiboron (B82485) in water, offering a highly chemoselective reduction of aromatic nitro compounds at room temperature. organic-chemistry.org The synthesis of 3-nitroindoles has also been achieved using trifluoroacetyl nitrate generated from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, avoiding the use of strong acids and metals. nih.gov

The use of flow chemistry, as demonstrated with the Pd@GW catalyst, can also contribute to a greener synthesis by enabling continuous processing, which often leads to higher efficiency, better control over reaction parameters, and reduced waste generation compared to batch processes. nih.gov These green chemistry approaches are pivotal in developing more sustainable and economical synthetic routes for valuable compounds like this compound.

Reactivity of the Nitro Group at the C-5 Position

The electron-withdrawing nature of the nitro group at the C-5 position significantly influences the reactivity of the indole ring. This group can be strategically transformed to introduce new functionalities and modulate the electronic properties of the molecule.

Chemoselective Reduction of the Nitro Group to the Amino Group for Further Functionalization

The reduction of the nitro group to an amino group is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This opens up avenues for a wide range of subsequent functionalization reactions. Various methods have been employed for this reduction, with a focus on chemoselectivity to avoid altering other functional groups within the molecule.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). d-nb.infoacs.org This method is often clean and efficient. For instance, the Pd/C-catalyzed hydrogenation of a 5-nitroindole derivative has been reported to yield the corresponding 5-aminoindole in good yield. d-nb.info Another approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com A transfer hydrogenation reaction using ammonium chloride and iron has also been successfully used to cleanly reduce a nitro group on an indole ring to an amino group. acs.org

The resulting 5-amino group can then be further derivatized. For example, it can undergo substitution reactions to introduce various functional groups onto the indole ring.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂/Pd/C | Catalytic hydrogenation, a common and efficient method. d-nb.infoacs.org |

| Fe/HCl | Reduction using an easily oxidized metal in acidic medium. masterorganicchemistry.com |

| Sn/HCl | Similar to Fe/HCl, another classical method for nitro group reduction. masterorganicchemistry.com |

| Zn/HCl | A further example of metal-acid reduction. masterorganicchemistry.com |

| HSiCl₃/tertiary amine | A metal-free reduction method with wide functional group tolerance. organic-chemistry.org |

| Tetrahydroxydiboron | A metal-free reduction that can be performed in water. organic-chemistry.org |

Mechanistic Investigations of Nitro Group Transformations

The reduction of aromatic nitro compounds is generally understood to proceed through a series of intermediates. unimi.it The process often begins with a single electron transfer to the nitroarene, forming a radical anion. unimi.itmdpi.com This is followed by a sequence of steps that can involve nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

In the context of metal-catalyzed reductions, the specific mechanism can vary depending on the metal and reaction conditions. For palladium-catalyzed reductive cyclization of β-nitrostyrenes, a proposed mechanism involves the initial generation of an active Pd(0) complex. mdpi.com This complex activates the nitrostyrene (B7858105) via electron transfer, leading to the reduction of the nitro group to a nitroso group. An electrophilic attack of the nitroso group on the arene then initiates cyclization to form a hydroxyindole, which is subsequently reduced to the final indole product. mdpi.com

The Bartoli indole synthesis, which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, proceeds through a mechanism involving the formation of a nitrosoarene intermediate after the initial addition of the Grignard reagent. wikipedia.org A subsequent scilit.comscilit.com-sigmatropic rearrangement is a key step, facilitated by the steric bulk of the ortho substituent. wikipedia.org

Reactivity of the Amino Group at the C-3 Position

The amino group at the C-3 position is a versatile handle for introducing molecular diversity. Its nucleophilic character allows for a variety of transformations, including the formation of imines, acylation, alkylation, and participation in coupling reactions.

Formation of Schiff Bases and Imine Derivatives for Scaffold Diversification

For example, 5-nitroisatin (B147319) can be reacted with ethyl glycinate (B8599266) in the presence of glacial acetic acid to form a Schiff base. derpharmachemica.com This imine can then be further reacted with compounds like urea (B33335) or thiourea (B124793) to generate more complex derivatives. derpharmachemica.com The formation of these Schiff bases can often be achieved under mild conditions, sometimes catalyzed by an acid or base, or by heating. gsconlinepress.com

Acylation and Alkylation Reactions for Amine Functionalization

The amino group at C-3 can be readily acylated or alkylated to introduce a range of functional groups, which can modulate the biological activity and physical properties of the parent molecule.

Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride. bhu.ac.in For instance, the reaction of an aminoindole with acetyl chloride can introduce an acetyl group. ikm.org.my The C-3 position of indole is the most reactive site for electrophilic attack, but reactions can sometimes lead to mixtures of products, including N-acylated and di-acylated indoles. ikm.org.my The use of Lewis acids can help to control the regioselectivity of these reactions. ikm.org.my Direct C-H amidation of indoles at the C-3 position has also been achieved using electrophilic nitrogen agents in the presence of ZnCl₂. nih.gov

Alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through various methods. For instance, the condensation of 2-aminoindole-3-carbonitriles with DMF-dialkoxyacetals can lead to N-alkylation of the indole ring. rsc.orgresearchgate.net Reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent, is another common method for alkylation. d-nb.info

Coupling Reactions for the Synthesis of Complex Molecular Architectures

The 3-aminoindole scaffold can be utilized in various coupling reactions to construct more complex molecular architectures. These reactions are fundamental in drug discovery and materials science for creating libraries of diverse compounds.

One approach is through multicomponent reactions, which allow for the assembly of complex products from three or more starting materials in a single step. nbu.ac.innih.gov For example, a three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes, catalyzed by copper, can lead to the formation of 3-aminoindolines, which can then be isomerized to 3-aminoindoles. nih.gov Another example is the one-pot, four-component synthesis of complex pyrazolo[1,2-b]phthalazine derivatives from 5-nitro-1H-indole-3-carboxaldehyde, phthalic anhydride, hydrazine (B178648) hydrate, and malononitrile (B47326) or ethyl cyanoacetate. journal-vniispk.ru

The development of late-stage functionalization techniques allows for the direct modification of the core indole skeleton. ethz.ch These methods are valuable for the rapid diversification of complex molecules.

Modifications and Functionalization at the Indole N-1 Position

The nitrogen atom at the 1-position of the indole ring in this compound offers a prime site for chemical modification. N-alkylation and N-acylation are key strategies employed to alter the molecule's electronic and steric characteristics, thereby influencing its reactivity and properties.

N-alkylation of the indole core is a common strategy to introduce various alkyl groups, thereby altering the steric and electronic environment of the molecule. For instance, the reaction of 5-nitroindole with alkyl halides, such as methyl iodide, typically occurs in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF). google.com These reactions can sometimes be accelerated using microwave irradiation. google.com The introduction of an alkyl group, such as an ethyl group, at the N-1 position can subtly modulate the electron density of the indole ring through an inductive effect. smolecule.com

N-acylation provides another avenue for functionalization. The reaction of an indole with an acylating agent, such as an acid chloride or anhydride, introduces an electron-withdrawing acyl group, which can significantly impact the reactivity of the indole ring. For example, the acylation of indoles at the 3-position has been extensively studied due to the biological importance of the resulting derivatives. jst.go.jp While direct N-acylation of this compound is less commonly detailed, the principles of N-acylation of the indole nucleus are well-established. ekb.eg

Interactive Table: Examples of N-Alkylation and N-Acylation of Indole Derivatives

| Precursor | Reagent | Product | Reaction Type |

| 5-Nitro-1H-indole | 1,3-dibromopropane | N-(3-bromopropyl)-5-nitro-1H-indole | N-Alkylation |

| 5-Nitro-1H-indole | 1,2-dibromoethane | N-(2-bromoethyl)-5-nitro-1H-indole | N-Alkylation |

| Indole | Methyl iodide | 1-Methyl-1H-indole | N-Alkylation |

| 5-Chloro-1H-indole-2-carboxylic acid | Ethanol, 5% HCl | Ethyl 5-chloro-1H-indole-2-carboxylate | N-Esterification |

| 5-Chloro-1H-indole-2-carboxylate | Acetic anhydride | Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate | Friedel-Crafts Acylation |

Role as a Synthetic Building Block for Novel Indole-Based Systems

The inherent reactivity of the this compound scaffold makes it a valuable starting material for the synthesis of more complex indole-based molecules. scbt.comjournal-vniispk.ru Its functional groups—the nitro group, the amine at position 3, and the reactive indole core—provide multiple handles for further chemical elaboration.

In the field of synthetic chemistry, the systematic modification of a lead compound to understand how structural changes affect its properties is a fundamental practice. This compound serves as a key scaffold for generating libraries of analogues for such structure-activity relationship (SAR) studies. For instance, the amino group at the C-3 position can be a nucleophile in various reactions, while the nitro group at C-5, being strongly electron-withdrawing, influences the reactivity of the entire indole ring system. vulcanchem.com

The synthesis of a series of diaminoindoles highlights the utility of nitroindoles as precursors. acs.org The nitro group can be reduced to an amine, providing a different point of functionalization. acs.orgtandfonline.com For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. tandfonline.comd-nb.info The resulting amino group can then be further modified, for example, through reactions with isocyanates to form ureas. tandfonline.com

The synthesis of various substituted 1H-indole-2-carboxamides for SAR studies often begins with a functionalized indole, such as 5-chloro-1H-indole-2-carboxylic acid. nih.gov The principles of modifying substituents on the indole ring to probe structure-activity relationships are directly applicable to derivatives of this compound.

The indole nucleus is considered a "privileged structure" in medicinal chemistry and chemical biology because it is a recurring motif in many biologically active compounds. researchgate.netrsc.org Derivatives of this compound can be used to construct chemical probes, which are molecules designed to interact with specific biological targets and report on their presence or activity.

For example, the nitro group can be a precursor to a fluorescent reporter group or a reactive handle for attaching linkers. chemimpex.comgoogle.com The development of substituted nitroindole nucleosides for use in labeled oligonucleotide probes illustrates this concept. google.com Although these examples may not start directly from this compound, they demonstrate the utility of the nitroindole scaffold in probe development. The synthesis of such probes often involves multi-step sequences where the indole core is functionalized with linkers and detectable groups. google.com

Computational and Theoretical Investigations of 5 Nitro 1h Indole 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 5-nitro-1H-indole-3-amine. The indole (B1671886) scaffold is substituted with a potent electron-donating group (EDG), the 3-amine (-NH2), and a strong electron-withdrawing group (EWG), the 5-nitro (-NO2). This "push-pull" arrangement significantly influences the molecule's electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap generally implies higher reactivity.

For this compound, the amino group, being a strong π-donor, raises the energy of the HOMO, concentrating its electron density primarily on the pyrrole (B145914) ring and the amine nitrogen. Conversely, the nitro group, a strong π-acceptor, lowers the energy of the LUMO, with its density localized more towards the benzene (B151609) ring and the nitro group itself. This results in a relatively small HOMO-LUMO gap, suggesting a molecule prone to electronic transitions and chemical reactions.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack, would be concentrated around the oxygen atoms of the nitro group and to a lesser extent, the nitrogen of the amine group. Positive potential (blue regions), indicating sites for nucleophilic attack, would be located around the hydrogen atoms of the amine and the indole N-H group.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω). The push-pull nature of the substituents in this compound is expected to result in a low chemical hardness value, indicating it is a "soft" molecule with high reactivity.

Table 1: Illustrative Calculated Electronic Properties and Global Reactivity Descriptors (Based on DFT Principles)

| Parameter | Symbol | Illustrative Value | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 3.3 eV | Relates to chemical stability and reactivity. |

| Ionization Potential | I | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity | A | 2.5 eV | Energy released when an electron is added. |

| Chemical Hardness | η | 1.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 2.53 eV | Quantifies the ability to accept electrons. |

Molecular Docking and Binding Site Analysis (Theoretical Ligand-Protein Interactions, not Biological Outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506), serotonin receptors are logical theoretical targets for docking studies of this compound.

In silico docking into the binding site of a serotonin receptor, such as 5-HT1A, can reveal potential ligand-protein interactions. The binding pockets of these receptors are known to feature key amino acid residues that form specific interactions with ligands. nih.gov A crucial interaction for many serotonin receptor ligands is a salt bridge formed between a protonatable nitrogen atom on the ligand and a conserved aspartic acid residue (Asp 3.32) in the receptor. nih.gov The 3-amino group of this compound is a prime candidate for forming this key electrostatic interaction upon protonation.

Furthermore, the indole ring itself can participate in various non-covalent interactions. The aromatic system can form π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) within the binding pocket. The N-H group of the indole ring can act as a hydrogen bond donor to an acceptor residue, such as a threonine. nih.gov

The substituents at the C3 and C5 positions introduce additional possibilities for interactions. The 3-amino group can act as a hydrogen bond donor. The 5-nitro group, with its two oxygen atoms, can act as a potent hydrogen bond acceptor, potentially interacting with donor residues like asparagine or serine in the vicinity. These additional interactions could enhance the binding affinity and specificity of the molecule for the receptor's binding site. A theoretical binding pose would likely involve the indole core penetrating a hydrophobic pocket, anchored by the salt bridge from the 3-amino group, and further stabilized by hydrogen bonds involving both the nitro and amino groups.

Table 2: Theoretical Ligand-Protein Interactions for this compound in a Serotonin Receptor Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residue(s) |

|---|---|---|

| Protonated 3-Amino Group (-NH3+) | Salt Bridge / Electrostatic | Aspartic Acid (e.g., Asp 3.32) |

| Indole Ring System | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Indole N-H Group | Hydrogen Bond Donor | Threonine, Serine (Side Chain Carbonyl) |

| 3-Amino Group (-NH2) | Hydrogen Bond Donor | Asparagine, Glutamine (Side Chain Carbonyl) |

| 5-Nitro Group (-NO2) | Hydrogen Bond Acceptor | Asparagine, Serine, Tyrosine (Hydroxyl Groups) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C3-N bond of the amino group. The orientation of this group relative to the indole ring can be described by a torsion angle. Potential energy surface (PES) scans can be performed computationally to determine the energy associated with different values of this torsion angle, revealing low-energy, stable conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds in a solvated environment, MD can explore the accessible conformational space, the stability of specific conformations, and the interactions with surrounding solvent molecules (e.g., water). An MD simulation of this compound would likely show rapid rotation around the C3-N bond, though certain orientations might be more populated due to steric or electronic factors. The planarity of the nitro group with respect to the benzene ring would also be a key feature, with simulations showing minor fluctuations around a co-planar arrangement which maximizes π-conjugation.

When docked into a protein binding site, MD simulations are crucial for assessing the stability of the predicted binding pose. researchgate.net A stable interaction would be characterized by the ligand remaining in the binding pocket throughout the simulation with minimal root-mean-square deviation (RMSD), and the key interactions (like the salt bridge and hydrogen bonds) being maintained. These simulations can reveal whether the initial docked pose is energetically favorable and how the ligand and protein adapt to each other's presence.

Table 3: Key Torsion Angles and Conformational States for this compound

| Torsion Angle | Atoms Defining Angle | Expected Low-Energy Conformations | Significance |

|---|---|---|---|

| Amine Orientation | C2-C3-N-H | Staggered conformations relative to C2-H bond | Determines the directionality of hydrogen bonds from the amino group. |

| Nitro Group Orientation | C4-C5-N-O | Near 0° or 180° (co-planar with the ring) | Maximizes electronic conjugation and influences receptor interactions. |

Prediction of Chemical Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to understand their underlying mechanisms by calculating the energies of reactants, transition states, and products. The reactivity of the this compound ring is dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group.

Indole is an electron-rich heterocycle, and the C3 position is typically the most nucleophilic and reactive towards electrophiles. However, in this molecule, the C3 position is already substituted. The powerful activating effect of the 3-amino group directs further electrophilic aromatic substitution to the C2 and C4 positions of the indole ring. Conversely, the 5-nitro group deactivates the benzene ring towards electrophilic attack. Therefore, computational studies would predict that electrophilic attack (e.g., halogenation, nitration) would preferentially occur at the C2 or C4 positions. By calculating the transition state energies for attack at different positions, a clear prediction of regioselectivity can be made.

The presence of the nitro group also makes the benzene portion of the indole ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted indoles. A strong nucleophile could potentially displace a group at the C4 or C6 positions, ortho and para to the nitro group. Computational modeling of the Meisenheimer intermediate and the associated activation barriers could verify the feasibility of such reaction pathways.

Furthermore, the amino group itself can undergo reactions such as acylation or alkylation. Theoretical calculations can model the reaction coordinates for these transformations, providing insight into their kinetics and thermodynamics. For example, a computational study could compare the energy barrier for N-acylation versus C2-acylation to predict the outcome under different reaction conditions. nih.gov

Table 4: Predicted Reactivity and Favorable Reaction Pathways

| Reaction Type | Predicted Reactive Site(s) | Controlling Factor | Theoretical Insight |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C2, C4 | Electron-donating 3-amino group (activating, ortho/para directing) | Calculation of transition state energies would confirm C2 vs. C4 preference. |

| Nucleophilic Aromatic Substitution | C4, C6 | Electron-withdrawing 5-nitro group (activating) | Modeling of Meisenheimer complex stability can predict feasibility. |

| N-Acylation / N-Alkylation | 3-Amino Nitrogen | Nucleophilicity of the primary amine | Comparison of N-acylation vs. C-acylation barriers can predict selectivity. |

Future Research Directions and Unexplored Potential in 5 Nitro 1h Indole 3 Amine Chemistry

Development of Stereoselective Synthetic Methods for Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers of a compound can exhibit markedly different biological activities. The development of stereoselective methods to produce chiral analogues of 5-nitro-1H-indole-3-amine is a promising area of research. While methods for the stereoselective synthesis of related compounds like β-nitroamines and indolines have been established, their direct application to this compound remains an area for development. nih.govrsc.org

Future work could focus on adapting existing stereoselective reactions, such as the nitro-Mannich (aza-Henry) reaction, to introduce chirality at positions adjacent to the amine or on substituents attached to the indole (B1671886) core. nih.govrsc.org The use of chiral catalysts, including phase transfer catalysts and metal complexes with chiral ligands, could facilitate the enantioselective and diastereoselective synthesis of novel derivatives. nih.gov The creation of a library of stereochemically pure this compound analogues would be invaluable for investigating their structure-activity relationships in various biological contexts.

Exploration of Novel Derivatization Pathways for Diversification

The functional groups of this compound—the indole nitrogen, the amino group at the 3-position, and the nitro group at the 5-position—offer multiple sites for chemical modification. Exploring novel derivatization pathways is crucial for creating a diverse range of molecules with tailored properties.

Future research could investigate a variety of reactions to functionalize this scaffold. For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases and heterocyclic rings. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, providing a handle for further modifications. This transformation is a critical step in the synthesis of many functional dyes and other specialty chemicals. The indole nitrogen can be alkylated or arylated to modulate the electronic properties and steric profile of the molecule. The development of efficient and regioselective derivatization strategies will be key to unlocking the full potential of the this compound core.

Application in Materials Science and Functional Molecule Design

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of functional materials. A related compound, 5-Nitro-1H-indole-3-carbaldehyde, has already shown potential in the development of advanced materials, including polymers and nanomaterials for electronics and coatings. chemimpex.com

Future investigations could explore the incorporation of this compound derivatives into polymeric structures to create materials with novel optical, electronic, or thermal properties. The presence of the nitro group, a known chromophore, suggests potential applications in the development of dyes and pigments. Furthermore, the ability of the indole ring to participate in π-stacking interactions could be exploited in the design of organic semiconductors or sensors. The synthesis of derivatives capable of self-assembly into well-defined supramolecular structures is another exciting avenue for creating functional materials with tailored properties.

Deepening Mechanistic Understanding of Its Chemical Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for the rational design of new synthetic routes and the prediction of product outcomes. While mechanistic studies have been conducted on related indole derivatives, a detailed investigation into the reactivity of this compound itself is warranted. acs.org

Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions. For example, kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights. Computational modeling, such as density functional theory (DFT) calculations, can be used to map reaction pathways, predict transition state geometries, and understand the influence of substituents on reactivity. A deeper mechanistic understanding will empower chemists to develop more efficient, selective, and sustainable synthetic methods. For instance, understanding the mechanism of reactions involving the nitro group could lead to the development of novel reduction or displacement reactions. acs.orgrsc.org

Role as a Versatile Platform for Combinatorial Chemistry and Library Synthesis

The this compound scaffold is an ideal starting point for the construction of combinatorial libraries of diverse small molecules. The presence of multiple reaction sites allows for the systematic introduction of a wide range of substituents, leading to a large number of structurally distinct compounds.

Future efforts in this area should focus on developing efficient solid-phase or solution-phase synthesis methodologies for the high-throughput generation of this compound-based libraries. These libraries can then be screened for a variety of biological activities, leading to the discovery of new drug candidates or chemical probes to study biological processes. The investigation of structure-activity relationships (SAR) within these libraries will be crucial for optimizing the properties of lead compounds. d-nb.infonih.gov The versatility of the this compound platform makes it a valuable tool for accelerating the drug discovery and development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.